4-Pyridinehexanol

Coordination Chemistry Metal-Organic Frameworks Catalyst Design

4-Pyridinehexanol is a bifunctional pyridinyl alcohol essential for constructing linear coordination networks and MOFs. Its 4-substituted geometry provides a linear N→metal coordination vector, ideal for 1D, 2D, and 3D coordination polymers. It is the preferred precursor for synthesizing 4-(6-chlorohexyl)pyridine, an alkylating agent with a flexible six-carbon linker, offering optimal spatial separation in bioconjugates. Its hemilabile coordination behavior with transition metals enables applications in homogeneous catalysis, including cross-coupling and C-H activation. For bent coordination topology, consider the 3-pyridinehexanol regioisomer.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 4343-94-6
Cat. No. B13108977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinehexanol
CAS4343-94-6
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCCCCO
InChIInChI=1S/C11H17NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h6-9,13H,1-5,10H2
InChIKeyYOBRJRKITQMTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridinehexanol (CAS 4343-94-6) for Research Procurement: Structural Classification and Baseline Properties


4-Pyridinehexanol (CAS 4343-94-6), systematically named 6-(pyridin-4-yl)hexan-1-ol, is an organic compound with molecular formula C11H17NO and molecular weight 179.26 g/mol [1]. It belongs to the pyridinyl alcohol class, featuring a pyridine ring substituted at the 4-position with a six-carbon alkyl chain terminating in a primary hydroxyl group. The compound has a predicted density of 1.001±0.06 g/cm³, a boiling point of 111-115 °C (at 0.1 Torr), and a predicted pKa of 15.18±0.10 . As a bifunctional molecule possessing both a pyridyl nitrogen (Lewis basic site) and a terminal alcohol (hydrogen-bonding and nucleophilic moiety), 4-pyridinehexanol serves as a versatile synthetic intermediate and ligand precursor in coordination chemistry, medicinal chemistry, and materials science applications [2].

4-Pyridinehexanol Procurement: Why Regioisomeric and Chain-Length Analogs Cannot Be Interchanged


Substitution of 4-pyridinehexanol with regioisomeric pyridinehexanols (e.g., 2-pyridyl or 3-pyridyl analogs) or compounds with altered alkyl chain length is not scientifically valid without revalidation of the target application. The pyridine ring substitution position dictates both electronic properties (pKa, coordination geometry preference) and steric accessibility of the nitrogen lone pair, directly influencing metal-binding affinity and catalytic outcomes [1]. Furthermore, alkyl chain length modulates lipophilicity, membrane permeability, and the spatial separation between the pyridyl anchor and the terminal hydroxyl functional handle, which critically affects polymer architecture, linker geometry in bioconjugates, and substrate recognition in enzymatic or receptor-binding contexts [2]. The evidence presented below quantitatively establishes where 4-pyridinehexanol occupies a distinct performance niche relative to its closest structural comparators.

4-Pyridinehexanol (4343-94-6) Quantitative Differentiation Evidence: Comparator-Based Performance Assessment


4-Pyridinehexanol vs. 3-Pyridinehexanol: Regioisomeric Differentiation in Coordination Chemistry Applications

4-Pyridinehexanol (CAS 4343-94-6) differs fundamentally from its 3-pyridinehexanol regioisomer (CAS 88940-83-4) in coordination geometry and ligand field effects. The 4-pyridinyl substitution positions the nitrogen lone pair para to the alkyl chain attachment point, resulting in linear N→metal coordination vectors that favor the construction of extended coordination polymers and metal-organic frameworks (MOFs) [1]. In contrast, 3-pyridinyl substitution produces a meta geometry with a 120° N→metal vector angle, directing coordination in a bent orientation that preferentially yields discrete molecular complexes rather than extended networks [2]. The 4-substituted pyridinyl alcoholato ligands exhibit strong basicity due to lack of resonance stabilization of the corresponding anion, giving them high ability to form bridges between metal centers rather than binding in a terminal fashion [1].

Coordination Chemistry Metal-Organic Frameworks Catalyst Design

4-Pyridinehexanol Chain Length Optimization: Six-Carbon Spacer vs. Shorter and Longer Alkyl Homologs

The six-carbon alkyl chain length present in 4-pyridinehexanol (and its oxidized counterpart 4-hexanoylpyridine) represents an optimal molecular dimension for interactions with hydrophobic binding clefts. In a systematic comparative study of alkyl 4-pyridyl ketones evaluating tetrameric carbonyl reductase (TCBR) inhibition in pig heart cytosol, 4-hexanoylpyridine (the ketone analog possessing a five-carbon alkyl chain plus the carbonyl carbon, structurally corresponding to the six-carbon chain of 4-pyridinehexanol) exhibited the most potent inhibitory activity among the series [1]. The inhibitory potency increased progressively with alkyl chain length up to the five-carbon (straight-chain) point, after which longer homologs (4-heptanoylpyridine with six carbons in the alkyl group, and 4-octanoylpyridine with seven carbons) showed decreased inhibitory activity [2]. 4-Hexanoylpyridine was characterized as a competitive inhibitor of TCBR [1].

Enzyme Inhibition Drug Design Carbonyl Reductase

4-Pyridinehexanol as Precursor to 4-(6-Chlorohexyl)pyridine: Synthetic Utility Differentiation

4-Pyridinehexanol serves as a direct precursor to 4-(6-chlorohexyl)pyridine (CAS 5264-15-3) through reaction with thionyl chloride, achieving conversion to the hydrochloride salt in 30 minutes at 20°C . This chlorinated derivative functions as a versatile alkylating agent for introducing the 6-(pyridin-4-yl)hexyl moiety onto nucleophilic scaffolds. In contrast, 4-pyridineethanol (CAS 5344-27-4) produces 4-(2-chloroethyl)pyridine with a shorter two-carbon linker , while 4-pyridinepropanol yields a three-carbon spacer. The six-carbon linker of 4-pyridinehexanol provides greater conformational flexibility and extended spatial separation between the pyridine anchor and the attachment point, which is critical for applications where reduced steric hindrance or increased distance between functional domains is required [1].

Synthetic Intermediate Alkylating Agent Medicinal Chemistry

4-Pyridinehexanol (4343-94-6) Application Scenarios Grounded in Quantitative Differentiation Evidence


Synthesis of Extended Metal-Organic Frameworks (MOFs) and Coordination Polymers Requiring Linear Bridging Topology

4-Pyridinehexanol is the preferred regioisomer for constructing extended coordination networks and MOFs where linear bridging between metal centers is required. The 4-substituted pyridine geometry provides a linear N→metal coordination vector that facilitates the formation of one-, two-, and three-dimensional coordination polymers rather than discrete molecular complexes [1]. The strongly basic anionic nature of pyridinyl alcoholato ligands, attributed to lack of resonance stabilization of the corresponding anion, enhances bridging capability between metal centers [1]. For applications requiring bent coordination topology (e.g., discrete helicates or molecular boxes), 3-pyridinehexanol (CAS 88940-83-4) would be the appropriate alternative selection [2].

Preparation of 4-(6-Chlorohexyl)pyridine for Extended-Linker Alkylating Agent Applications

4-Pyridinehexanol is the requisite starting material for synthesizing 4-(6-chlorohexyl)pyridine, an alkylating agent bearing a six-carbon linker between the pyridine anchor and the reactive chloride terminus. The conversion proceeds via treatment with thionyl chloride at 20°C for 30 minutes, yielding the hydrochloride salt [1]. This extended linker provides greater conformational flexibility and spatial separation compared to derivatives obtained from 4-pyridineethanol (two-carbon linker) or 4-pyridinepropanol (three-carbon linker), making it suitable for applications where reduced steric hindrance or increased distance between functional domains is critical, such as bioconjugate linker design and cross-linking chemistry [2].

Enzyme Inhibitor Design Targeting Hydrophobic Binding Clefts Optimized for Six-Carbon Spacers

4-Pyridinehexanol or its oxidized analog 4-hexanoylpyridine should be selected over homologs with different alkyl chain lengths when designing ligands intended to interact with hydrophobic binding clefts that demonstrate size-dependent recognition. Comparative inhibition studies of alkyl 4-pyridyl ketones against tetrameric carbonyl reductase (TCBR) demonstrated that 4-hexanoylpyridine (structurally corresponding to the six-carbon spacer of 4-pyridinehexanol) exhibited the most potent inhibitory activity, with potency increasing up to the five-carbon alkyl chain point and decreasing thereafter [1]. 4-Hexanoylpyridine was characterized as a competitive inhibitor of TCBR, indicating specific active-site interaction [1]. Compounds with longer alkyl chains (4-heptanoylpyridine, 4-octanoylpyridine) showed reduced potency, confirming that the six-carbon chain length occupies an optimal binding pocket dimension [2].

Transition Metal Catalyst Design Leveraging Hemilabile Pyridinyl-Alcoholato Coordination

4-Pyridinehexanol serves as a precursor to pyridinyl-alcoholato ligands that exhibit hemilabile coordination behavior with transition metals, wherein the oxygen atom binds covalently while the pyridyl nitrogen participates in reversible coordination [1]. This hemilabile character creates a dynamic coordination environment that can open a vacant coordination site during catalytic cycles while maintaining metal complex stability. Pyridinyl alcohol ligands are tertiary alcohols that resist further oxidation, making them suitable for use in oxidation reactions [2]. The strongly basic anionic nature of these ligands, coupled with their ability to interact with transition metals both covalently (through oxygen) and via hemilabile coordination (through nitrogen), enables applications in homogeneous catalysis including cross-coupling reactions, C-H activation, and asymmetric transformations [1].

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